4-Chloro-N-(2-(2-(furan-2-ylmethylene)hydrazinecarbonyl)phenyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-N-(2-(2-(furan-2-ylmethylene)hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by the reaction with 4-chlorobenzenesulfonyl chloride . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Chloro-N-(2-(2-(furan-2-ylmethylene)hydrazinecarbonyl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death . The furan ring and hydrazinecarbonyl group may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar compounds include other sulfonamides such as sulfamethoxazole and sulfadiazine. Compared to these, 4-Chloro-N-(2-(2-(furan-2-ylmethylene)hydrazinecarbonyl)phenyl)benzenesulfonamide has a unique structure due to the presence of the furan ring and hydrazinecarbonyl group, which may confer different biological activities and chemical reactivity .
Properties
CAS No. |
477733-10-1 |
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Molecular Formula |
C18H14ClN3O4S |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C18H14ClN3O4S/c19-13-7-9-15(10-8-13)27(24,25)22-17-6-2-1-5-16(17)18(23)21-20-12-14-4-3-11-26-14/h1-12,22H,(H,21,23)/b20-12+ |
InChI Key |
PHAUKCGXKWXZBI-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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